N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide
Description
N-Cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at the 4-position and two nitrogen-bound substituents: a cyclohexyl group and a methyl group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and insecticidal properties .
Properties
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-3-23-18-13-14-19(17-12-8-7-11-16(17)18)24(21,22)20(2)15-9-5-4-6-10-15/h7-8,11-15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMKCYSJBHGLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, forming 1-aminonaphthalene.
Sulfonation: The amine group is then sulfonated to form 1-aminonaphthalene-1-sulfonic acid.
Substitution: The sulfonic acid is reacted with cyclohexylamine and methyl iodide to introduce the cyclohexyl and methyl groups, respectively.
Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, with continuous monitoring to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on various biological pathways.
Medicine: Explored for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Core Structure Variations: Naphthalene vs. Benzene
- Target Compound : The naphthalene core likely enhances steric bulk and π-π interactions compared to benzene-based sulfonamides. This could improve binding affinity in biological systems but may reduce solubility .
- N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (): A benzene sulfonamide with a 4-methyl substituent. The crystal structure reveals a 59.92° dihedral angle between the benzene and cyclohexyl rings, influencing molecular packing .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Feature | Impact on Properties |
|---|---|---|---|
| Target Compound | Naphthalene | Enhanced π-π interactions | Potential for stronger bioactivity |
| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | Benzene | Compact structure | Higher solubility in polar solvents |
Substituent Effects on the Sulfonamide Nitrogen
- Target Compound : The N-cyclohexyl and N-methyl groups introduce steric hindrance, which may affect conformational flexibility and intermolecular interactions.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide () : Contains a bulky 2-(3,4-dimethoxyphenyl)ethyl group, which likely enhances binding to hydrophobic pockets in biological targets. This compound exhibits insecticidal and antimicrobial activities, suggesting substituent-dependent bioactivity .
Table 2: Nitrogen Substituent Comparison
Alkoxy Substituents: Ethoxy vs. Methoxy
- N-Cyclohexyl-4-methoxynaphthalene-1-sulfonamide () : The 4-methoxy group offers a smaller substituent, possibly leading to faster metabolic clearance.
Table 3: Alkoxy Group Comparison
| Compound | Alkoxy Group | Lipophilicity (LogP estimate) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Ethoxy | Higher (~3.5) | Moderate |
| N-Cyclohexyl-4-methoxynaphthalene-1-sulfonamide | Methoxy | Lower (~2.8) | Higher |
Spectroscopic and Crystallographic Insights
- NMR Spectroscopy : The ethoxy group in the target compound would show distinct ¹H NMR signals: a triplet at δ ~1.4 (CH₃CH₂) and a quartet at δ ~3.5–4.0 (OCH₂), differing from methoxy’s singlet at δ ~3.8 .
- Crystal Structure : Analogous to , the cyclohexyl group in the target likely adopts a chair conformation, but the dihedral angle relative to the naphthalene ring may differ due to steric interactions .
Biological Activity
N-cyclohexyl-4-ethoxy-N-methylnaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the synthesis, mechanism of action, biological evaluations, and comparative studies related to this compound.
The synthesis of this compound involves several key steps:
- Nitration of Naphthalene : Naphthalene is nitrated to produce 1-nitronaphthalene.
- Reduction : The nitro group is reduced to form 1-aminonaphthalene.
- Sulfonation : The amine group undergoes sulfonation to yield 1-aminonaphthalene-1-sulfonic acid.
- Substitution : The sulfonic acid is reacted with cyclohexylamine and methyl iodide to introduce the cyclohexyl and methyl groups.
- Ethoxylation : Finally, the ethoxy group is introduced via an ethoxylation reaction.
The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics the structure of natural substrates for certain enzymes. This leads to inhibition of essential biological processes, particularly in microbial cells. The compound may also disrupt cellular membranes, impacting their integrity and function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's efficacy is often compared with traditional antibiotics, highlighting its potential as a novel therapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Preliminary bioassays suggest that it possesses good anti-inflammatory activity, making it a candidate for further development in treating inflammatory conditions .
Comparative Studies
A comparison with similar compounds reveals unique attributes of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-cyclohexyl-4-methoxy-N-methylnaphthalene-1-sulfonamide | Contains methoxy instead of ethoxy | Similar antimicrobial properties but varied potency |
| N-cyclohexyl-3-hydroxy-4-methoxybenzamide | Benzamide structure with hydroxy and methoxy groups | Different functional profile but potential overlap in biological activity |
The presence of the ethoxy group in this compound influences its chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Assays : In vitro tests demonstrated that the compound inhibited the growth of several pathogenic bacteria, suggesting its potential as an alternative antibiotic treatment.
- Anti-inflammatory Studies : Compounds within the same class have shown IC50 values indicating significant anti-inflammatory effects, with some derivatives outperforming established drugs like diclofenac in specific assays .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mechanism of action against microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
